![molecular formula C12H12FN3O3S B2785791 2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1340753-74-3](/img/structure/B2785791.png)
2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide
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Overview
Description
2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative of pyridine and has been found to possess several interesting properties that make it a useful tool in various research fields.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide involves the inhibition of specific enzymes involved in cancer cell proliferation. It has been found to target the enzyme carbonic anhydrase IX, which is overexpressed in certain types of cancer cells. By inhibiting this enzyme, the compound can effectively inhibit the growth of these cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide are still being studied. However, it has been found to have a low toxicity profile and does not cause any significant adverse effects in animal models. This makes it a promising candidate for further research and development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide in lab experiments is its specificity for certain enzymes involved in cancer cell proliferation. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for new cancer therapies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for research involving 2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide. Some of these include:
1. Further studies on the mechanism of action of the compound and its effects on specific enzymes involved in cancer cell proliferation.
2. Development of new cancer therapies based on the use of this compound.
3. Investigation of the potential use of the compound in other research fields, such as neurology or immunology.
4. Development of new synthetic routes for the compound to improve its solubility and other properties.
5. Studies on the potential use of the compound as a diagnostic tool for certain types of cancer.
Synthesis Methods
The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide involves the reaction of 3-amino-4-fluoroanisole with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Scientific Research Applications
2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. It has been found to inhibit the growth of certain cancer cells by targeting specific enzymes involved in cancer cell proliferation. This makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
2-(3-fluoro-4-methoxyanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c1-19-10-5-4-8(7-9(10)13)16-12-11(20(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLLPWWPNRPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide |
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